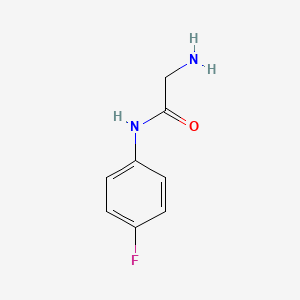

2-amino-N-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHBMOLSGACTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Halogenated Phenylacetamide Derivatives in Chemical and Biological Sciences

Halogenated phenylacetamide derivatives represent a significant class of compounds in the realms of chemical and biological sciences. The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the phenyl ring of the phenylacetamide scaffold can profoundly influence the molecule's physicochemical and biological properties. This strategic halogenation is a widely employed tactic in medicinal chemistry to enhance the therapeutic potential of lead compounds.

The effects of halogenation are multifaceted. Halogen atoms can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of a fluorine atom can often increase metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com Furthermore, halogens can influence the acidity or basicity of nearby functional groups and can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can enhance binding affinity to biological targets. nih.govresearchgate.net

In the context of phenylacetamide derivatives, halogenation has been explored for a variety of therapeutic applications. Research has shown that halogenated analogs of phenylacetamides can exhibit a range of biological activities, including anticonvulsant, analgesic, and anticancer effects. nih.govnih.govdntb.gov.ua The position and nature of the halogen substituent on the phenyl ring are critical determinants of the compound's pharmacological activity and selectivity.

The Significance of 2 Amino N 4 Fluorophenyl Acetamide in Medicinal Chemistry and Drug Discovery Research

Strategies for the Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. One common method involves the reaction of 4-fluoroaniline (B128567) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Another approach is the reaction of p-fluoroaniline with ethyl cyanoacetate, which, through a series of steps including cyclization, can yield the desired product. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the base used. For instance, in the reaction between 4-fluoroaniline and chloroacetyl chloride, controlling the pH and temperature (e.g., 0–5°C) can minimize the formation of by-products. The use of different acylating agents, such as acetic anhydride, can also be explored. Purification techniques like recrystallization from solvent mixtures, such as ethanol/water, are often employed to obtain a product with high purity.

Utilization of this compound as a Key Intermediate in Organic Synthesis

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The primary amino group can be readily functionalized, and the phenyl ring can undergo various substitution reactions. For example, it serves as a precursor for the synthesis of quinoline (B57606) derivatives. It is also used in the creation of heterocyclic compounds, such as pyrazolopyrimidines, which have shown potential as imaging agents for the translocator protein (TSPO). nih.gov Furthermore, this compound is a building block in the multicomponent synthesis of highly substituted 2-pyridones. researchgate.net

Derivatization and Analog Development

The development of new drugs and functional molecules often relies on the derivatization of a lead compound. This compound provides a versatile platform for such modifications.

Synthesis of Novel Phenylacetamide Derivatives with a Fluorophenyl Moiety

A significant area of research involves the synthesis of novel phenylacetamide derivatives incorporating the 4-fluorophenyl group. These derivatives often exhibit interesting biological activities. For instance, by introducing different substituents on the phenyl ring or the acetamide nitrogen, researchers have developed compounds with potential anticancer and antitubercular properties. nih.govmdpi.com The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has also been explored, leading to compounds with antibacterial and nematicidal activities. mdpi.com

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents revealed that compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.govnih.gov

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent | IC50 (µM) on PC3 cell line | IC50 (µM) on MCF-7 cell line |

| 2b | - | 52 | - |

| 2c | p-nitro | 80 | 100 |

| Imatinib (reference) | - | 40 | 98 |

Data sourced from a study on the anticancer activity of phenylacetamide derivatives. nih.govnih.gov

Structural Modifications and Scaffold Hybridization for Enhanced Biological Activity

To enhance biological activity, the core structure of this compound can be modified, or hybridized with other pharmacologically active scaffolds. The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The amino group can be oxidized to a nitro group or reduced to other amine derivatives, and the fluorine atom can be substituted with other functional groups.

Molecular hybridization, which combines the structural features of two or more pharmacologically active compounds, has been employed to create novel derivatives. For example, hybrid molecules containing the 2-phenoxy-N-phenylacetamide skeleton have been synthesized and evaluated for their antitubercular activity. mdpi.com

Formation of Hydrochloride Salts and other Stable Forms

For pharmaceutical applications, it is often necessary to convert the active compound into a stable, soluble, and easily handleable form. The formation of salts, particularly hydrochloride salts, is a common practice. The free base form of this compound can be treated with hydrochloric acid to produce its hydrochloride salt. This process generally enhances the compound's stability and crystallinity. Other salt forms, such as sulfates, phosphates, and tartrates, can also be prepared to optimize the physicochemical properties of the compound for specific applications. google.com The formation of different crystalline forms, or polymorphs, of these salts can also be investigated as they can exhibit different physical and chemical properties. google.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For compounds analogous to 2-amino-N-(4-fluorophenyl)acetamide, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netpastic.gov.pk A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For various acetamide (B32628) derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, which is a measure of hyperconjugation and intramolecular delocalization. uni-muenchen.de This analysis can quantify the stabilization energy associated with these interactions, often denoted as E(2). For example, NBO analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide revealed strong intermolecular hydrogen bonds and weaker intramolecular interactions. nih.gov Such analyses are crucial for understanding the nature of bonding and the stability of different conformations.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are prone to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are susceptible to nucleophilic attack. nih.gov MEP analysis has been used to predict reactive sites for various related compounds.

Energy Framework Analysis for Quantifying Intermolecular Interactions in Crystals

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis, often performed using software like CrystalExplorer, helps in understanding the packing of molecules in the solid state and the dominant forces (e.g., electrostatic, dispersion) that stabilize the crystal structure. mdpi.com For N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, energy framework analysis was performed to quantify the interaction energies between molecular pairs. researchgate.net

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not reported in the searched literature, this technique is often employed for more complex systems, such as a ligand interacting with a biological receptor. MD simulations provide a time-dependent view of the molecular system, offering insights into conformational changes and the stability of interactions. nih.gov For example, MD simulations have been used to study the stability of related compounds when docked into the active sites of proteins.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme.

Prediction of Binding Modes and Active Site Interactions

Molecular docking simulations predict how this compound and its analogs fit into the active site of a target protein. These predictions reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on related acetamide derivatives have shown that the amino and fluoro groups can play a crucial role in binding affinity and activity by interacting with specific amino acid residues within the active site. The ability to form hydrogen bonds via the amino group is a recurring theme in the binding modes of similar compounds. researchgate.net

In the context of designing novel inhibitors, understanding the binding mode is critical. For example, in studies of inhibitors for enzymes like aldose reductase, molecular docking helps to visualize how the ligand orients itself within the catalytic active site, interacting with key residues. acs.org This information is invaluable for optimizing the ligand structure to enhance its inhibitory potential.

Scoring of Binding Affinity and Specificity

Docking programs employ scoring functions to estimate the binding affinity between the ligand and the target protein. This score, often expressed in terms of binding energy (e.g., kcal/mol), provides a quantitative measure of the stability of the predicted binding pose. A lower binding energy generally indicates a more stable complex and potentially higher potency of the ligand. For example, in the investigation of novel compounds targeting the translocator protein (TSPO), docking scores are used to rank potential ligands, with some derivatives of a related scaffold showing binding energies indicative of high affinity. mdpi.com

The specificity of a ligand for its target over other proteins is also a critical aspect of drug design. Docking studies can be performed against multiple targets to predict the selectivity of a compound, thereby helping to anticipate potential off-target effects.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This allows for the assessment of the conformational dynamics and stability of the ligand-protein complex in a more realistic, solvated environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. By analyzing various molecular descriptors (physicochemical, topological, electronic, etc.), a statistical model is built that can predict the activity of new, untested compounds. These models are valuable tools for virtual screening and lead optimization. nih.gov

For example, 3D-QSAR studies on chromene-sulfonamide hybrids have been used to create models with high predictive power for antibacterial activity, as indicated by high R² and Q² values. nih.gov Such models can guide the synthesis of new derivatives with potentially improved efficacy. The development of robust QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors. tandfonline.com

Identification of Key Structural Descriptors for Potency

A significant outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity. These descriptors can represent various properties such as shape, size, hydrophobicity, and electronic features. For instance, a QSAR study on anticonvulsant N-benzylacetamide derivatives identified specific Kier, RDF, AATS, and VE2_D descriptors as being crucial for their activity. woarjournals.org

By understanding which structural features are key for potency, medicinal chemists can strategically modify the lead compound to enhance its desired biological effect. For example, a QSAR model might reveal that increasing the hydrophobicity in a particular region of the molecule correlates with higher activity, guiding the addition of lipophilic substituents.

Pre Clinical Pharmacological and Biological Activity Research

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of 2-amino-N-(4-fluorophenyl)acetamide and its analogues is crucial for optimizing their biological efficacy. While systematic modification of the core this compound structure is an area of ongoing investigation, studies on related acetamide (B32628) derivatives provide valuable insights into the impact of various substituents on their biological activity.

Systematic Modification of the this compound Core and its Analogues

Research into the SAR of acetamide-based compounds has demonstrated that modifications to different parts of the molecule can significantly influence their pharmacological properties. For instance, in a series of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives, alterations to the aromatic moiety, the amide linkage, and other ring substituents have been shown to impact their affinity and selectivity for opioid receptors. nih.gov Optimal kappa opioid receptor selectivity was achieved with a benzo[b]thiophene aromatic system, highlighting the importance of the aryl group in determining biological targets. nih.gov

Furthermore, the substitution pattern on the phenyl ring of N-phenylacetamide derivatives plays a critical role in their activity. In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the introduction of different substituents on the aryl ring led to varying degrees of antibacterial activity. nih.gov This suggests that the electronic and steric properties of substituents on the phenyl ring of the N-(4-fluorophenyl)acetamide core are likely to be key determinants of its biological function.

Correlation between Substituent Effects and Biological Efficacy

In another study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a potent HDAC3 inhibitor, the presence of the 4-fluoro substituent on the 2-aminophenyl ring was a deliberate design choice. frontiersin.org This substitution was introduced to improve selectivity and in vivo stability, indicating that the fluorine atom plays a more complex role than simply altering electron density, potentially influencing metabolic stability and target engagement. frontiersin.org

Enzyme Inhibition Studies

The this compound scaffold has been investigated for its potential to inhibit several key enzymes implicated in various diseases.

Aminoacyl-tRNA Synthetase (aaRS) Inhibition

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes for protein synthesis, making them attractive targets for the development of novel antimicrobial and therapeutic agents. nih.govbiorxiv.org While the direct inhibitory activity of this compound on aaRS has not been extensively reported in the available literature, the broader class of acetamide derivatives has been explored. For example, research on 2-phenoxy-N-phenyl-acetamide derivatives has identified inhibitors of S. aureus threonyl-tRNA synthetase (ThrRS). acs.org This suggests that the acetamide scaffold can be a viable starting point for the design of aaRS inhibitors. However, further studies are required to determine if the specific substitutions present in this compound confer any inhibitory activity against this class of enzymes.

Histone Deacetylase (HDAC) Inhibition, particularly HDAC3

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer and other diseases. mdpi.com A significant finding in this area is the discovery of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) as a potent and selective inhibitor of HDAC3. frontiersin.org

In vitro enzymatic assays demonstrated that FNA exhibits selectivity for class I HDACs (HDAC1, 2, and 3), with particularly potent inhibition of HDAC3. frontiersin.org The IC50 value of FNA against HDAC3 was found to be 95.48 nM. frontiersin.org The compound also showed inhibitory activity against HDAC1 and HDAC2, but with lower potency. frontiersin.org

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

| FNA | >1000 | >1000 | 95.48 |

| SAHA | 23.36 | 35.32 | 114.70 |

| MS275 | 113.60 | 258.40 | 175.30 |

| Data sourced from Frontiers in Chemistry, 2020. frontiersin.org |

Furthermore, FNA displayed significant antiproliferative activity against various human cancer cell lines, with a particularly strong effect on the HepG2 liver cancer cell line (IC50 = 1.30 μM), being more potent than the established HDAC inhibitor SAHA (IC50 = 17.25 μM) in this cell line. frontiersin.org

| Cell Line | FNA IC50 (μM) | SAHA IC50 (μM) |

| HepG2 (Liver) | 1.30 | 17.25 |

| A549 (Lung) | 3.65 | 4.89 |

| HCT116 (Colon) | 2.17 | 1.98 |

| K562 (Leukemia) | 0.98 | 0.34 |

| Data sourced from Frontiers in Chemistry, 2020. frontiersin.org |

These findings underscore the potential of the N-(2-amino-4-fluorophenyl)acetamide moiety as a key component in the design of selective HDAC3 inhibitors.

Mitogen-Activated Protein Kinase (p38α MAPK) Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. researchgate.netresearchgate.net Research has identified N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a compound containing the N-(4-fluorophenyl)acetamide substructure, as a potent dual inhibitor of p38α MAPK and phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net

The development of CBS-3595 highlighted the importance of the 4-fluorophenyl group for its potent inhibitory activity. researchgate.net In vitro, ex vivo, and in vivo preclinical studies demonstrated that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.netresearchgate.net While CBS-3595 is a more complex molecule than this compound, its activity profile suggests that the N-(4-fluorophenyl)acetamide moiety can be a valuable building block for the development of p38α MAPK inhibitors. Further research focusing on simpler analogues based on the this compound core could elucidate the minimal structural requirements for p38α MAPK inhibition.

Phosphodiesterase 4 (PDE4) Inhibition

Direct evidence from the reviewed literature specifically detailing the Phosphodiesterase 4 (PDE4) inhibitory activity of this compound is not available. However, research into structurally related compounds highlights the potential of the N-phenylacetamide scaffold in targeting this enzyme.

A notable example is the compound N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, known as CBS-3595. This molecule has been identified as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and PDE4. acs.orgnih.govacs.org Studies have demonstrated that such dual inhibition can potently suppress the release of tumor necrosis factor-alpha (TNF-α), suggesting a significant anti-inflammatory potential. acs.orgnih.govacs.org Further investigations into tetrasubstituted imidazole (B134444) derivatives indicated they are more potent PDE4 inhibitors than their trisubstituted counterparts. acs.org For instance, the most potent compounds in one study inhibited PDE4 activity by 86% at a concentration of 1 μM. acs.org

Tyrosine Kinase Inhibition

There is no direct research in the provided results that evaluates this compound as a tyrosine kinase inhibitor. The focus of existing research has been on more complex derivatives that incorporate the N-(4-fluorophenyl)acetamide moiety.

For example, a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives were synthesized and evaluated as potential tyrosine kinase inhibitors. ijpsonline.com These compounds were designed to target enzymes like Abl and c-Src tyrosine kinases, which are crucial in cell signaling and are often dysregulated in cancer. ijpsonline.com Similarly, research into quinazoline-based molecules has led to the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective Aurora Kinase B inhibitor, a key enzyme in cell division. researchgate.net These studies underscore the utility of the acetamide structure as a linker or component in the design of targeted kinase inhibitors. nih.gov

Acetylcholinesterase Inhibition

Specific studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not present in the search results. However, the broader class of acetamide derivatives has been explored for this purpose.

Research has been conducted on various N-phenylacetamide derivatives for their potential to inhibit AChE, an enzyme critical to neurotransmission and a target in the management of Alzheimer's disease. semanticscholar.orgnih.govbrieflands.com For instance, computational, docking-based virtual screening of large chemical databases has been employed to identify novel scaffolds for AChE inhibition, with acetamide-containing structures being among the candidates. semanticscholar.orgnih.gov Studies on tacrine-indomethacin hybrids incorporating 4-chlorophenyl groups within an acetamide structure have also shown acetylcholinesterase inhibition.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Based on the available research, there is no information regarding the investigation of this compound for its potential to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).

Antimicrobial Activity Investigations

The antimicrobial properties of compounds related to this compound have been investigated against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

While direct antibacterial data for this compound is limited, numerous studies have explored the efficacy of its derivatives against various bacterial strains.

Staphylococcus aureus and Bacillus subtilis: Several studies have reported the activity of acetamide derivatives against these Gram-positive bacteria. Novel 2-mercaptobenzothiazole (B37678) acetamide derivatives have demonstrated significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) against S. aureus and B. subtilis that are comparable to the standard drug levofloxacin. acs.org Similarly, N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives have also shown activity against Staphylococcus aureus. arkat-usa.org

Pseudomonas aeruginosa: Benzimidazole-based acetamide derivatives have been synthesized and tested against the Gram-negative bacterium P. aeruginosa. Arylthio-substituted derivatives, in particular, were identified as promising agents, with some exhibiting a MIC value of 125 µg/mL, comparable to streptomycin. turkjps.org

Xanthomonas oryzae pv. oryzae : A significant body of research has focused on N-phenylacetamide derivatives for their potent antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). One derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), showed a 50% effective concentration (EC50) of 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govresearchgate.net Scanning electron microscopy revealed that this compound could cause the rupture of the bacterial cell membrane. nih.govresearchgate.net

| Derivative Name | Target Bacterium | Activity | Reference |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 156.7 µM | nih.govresearchgate.net |

| 2-Arylthio-N-(1-methyl-1H-benzimidazol-2-yl)acetamide derivatives | Pseudomonas aeruginosa | MIC: 125 µg/mL | turkjps.org |

| 2-Mercaptobenzothiazole acetamide derivatives | Staphylococcus aureus, Bacillus subtilis | MIC values comparable to levofloxacin | acs.org |

| N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives | Staphylococcus aureus | Active | arkat-usa.org |

Antifungal Efficacy against Fungal Pathogens

Research has also extended to the antifungal potential of acetamide derivatives against various fungal pathogens.

Aspergillus flavus and Fusarium monoliforme : Thiazole derivatives of acetamide have demonstrated notable antifungal activity. For instance, 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide showed significant inhibitory zones against both Aspergillus flavus and Fusarium monoliforme.

Candida albicans : The antifungal activity of novel N,N-disubstituted aminothiazoles derived from N-(4-fluorophenyl)-N-thiocarbamoyl-β-alanine was evaluated, though they were found to be only slightly sensitive. arkat-usa.org Other studies on different heterocyclic compounds, such as 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, have shown them to be as effective as ketoconazole (B1673606) against C. albicans.

| Derivative Class/Name | Target Fungus | Activity | Reference |

| 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Aspergillus flavus, Fusarium monoliforme | Showed inhibitory zones of 19–34 mm | |

| N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives | Fungal pathogens | Slightly sensitive | arkat-usa.org |

| 2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | Candida albicans | As effective as ketoconazole |

Mechanistic Insights into Antimicrobial Action

Research into the antimicrobial mechanisms of N-phenylacetamide derivatives suggests that they can exert their effects through direct damage to bacterial cells. A study involving a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties investigated their activity against several bacterial strains, including Xanthomonas oryzae pv. Oryzae (Xoo). A scanning electron microscopy (SEM) investigation confirmed that a specific derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was capable of causing cell membrane rupture in Xoo. mdpi.com This finding points to cell membrane disruption as a key mechanism of its antibacterial action.

Anticancer and Cytotoxicity Assessments

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

Derivatives of N-phenylacetamide have been the subject of numerous studies to evaluate their cytotoxic potential against a range of human cancer cell lines. These investigations have shown that structural modifications can lead to significant antiproliferative activity. For instance, various 1,3,4-thiadiazole (B1197879) derivatives incorporating the acetamide structure have demonstrated cytotoxicity against cell lines such as prostate cancer (PC3), neuroblastoma (SKNMC), and breast cancer (MCF-7). mdpi.com Similarly, other derivatives have been tested against lung carcinoma (A549), colon cancer (HT29), and hepatocellular carcinoma (HepG2). mdpi.com The antiproliferative effects of newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives were assessed against breast cancer (MDA-MB-231) and colorectal adenocarcinoma (HT-29) cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected N-phenylacetamide Derivatives

| Derivative Class | Cell Line | Activity Noted |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | PC3 (Prostate) | Anticancer activity observed. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | SKNMC (Neuroblastoma) | Anticancer activity observed. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | HT29 (Colon) | Anticancer activity observed. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | Compounds showed antiproliferative activity. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | A549 (Lung) | Compounds showed antiproliferative activity. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | HepG2 (Hepatocellular) | Compounds were evaluated for anticancer activity. mdpi.com |

This table summarizes findings on derivatives and does not represent the direct activity of this compound.

Mechanisms of Antiproliferative Effects and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to induce apoptosis, or programmed cell death. Apoptosis induction is a primary mechanism for many chemotherapeutic agents. nih.gov Research on 2-amino-1,4-naphthoquinone-benzamide derivatives showed they are capable of inducing apoptosis in cancer cells. nih.gov Flow cytometry analysis revealed that these compounds can significantly increase the population of cells in the Sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov Furthermore, some ligands of the translocator protein (TSPO), such as the fluorophenyl acetamide derivative FGIN-1-27, are known to be proapoptotic. nih.gov TSPO itself is involved in cellular apoptosis. tandfonline.comfrontiersin.org

Neuropharmacological Research

Neuroprotective Potential and Anti-Seizure Activity

The N-phenylacetamide scaffold has been explored for its potential in treating neurological disorders. Preliminary studies indicate that derivatives of N-(2-Amino-4-fluorophenyl)acetamide possess anticonvulsant properties, suggesting they could be effective in managing epilepsy. These compounds have also been investigated for their potential as neuroprotective agents, which may help prevent or reduce neuronal damage that occurs during seizures. Further studies on related structures, such as alaninamide derivatives, have demonstrated potent and broad-spectrum anti-seizure activity in various preclinical models, including pharmacoresistant seizure models. semanticscholar.org

Interaction with Translocator Protein (TSPO) as a Ligand

A significant area of neuropharmacological research for fluorophenyl acetamide derivatives is their interaction with the translocator protein (TSPO). frontiersin.org TSPO, an 18 kDa protein located in the outer mitochondrial membrane, is involved in numerous biological processes, including steroid synthesis, apoptosis, immune response, and the regulation of mitochondrial function. nih.govtandfonline.comfrontiersin.org TSPO levels are typically low in the central nervous system but increase significantly in activated microglia during neuroinflammation, making it a therapeutic target. frontiersin.org

Specific N-phenylacetamide derivatives have been identified as potent TSPO ligands. A notable example is N,N-di-n-hexyl 2-(4-fluorophenyl) indole-3-acetamide (B105759) (FGIN-1-27), a high-affinity TSPO drug ligand. tandfonline.comnih.gov Such ligands can modulate TSPO activity, for instance, by stimulating steroid production. nih.gov The binding of these ligands can influence mitochondrial functions like ATP production, ROS generation, and calcium homeostasis, and some have shown neuroprotective effects in models of neurodegeneration. tandfonline.com

Anti-inflammatory Property Evaluations

While the broader class of acetamide derivatives is recognized for its potential anti-inflammatory and analgesic properties, specific studies evaluating this compound for these effects are not found in the current body of scientific literature. Research has been conducted on more complex molecules containing a fluorophenyl acetamide moiety as part of a larger structure. For instance, the compound N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) has been investigated as a dual inhibitor of p38α MAPK and PDE4, showing potent suppression of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. acs.orgnih.gov However, these findings are specific to the complex heterocyclic structure of CBS-3595 and cannot be directly attributed to the simpler this compound. General statements suggest that acetamide derivatives hold promise for research in anti-inflammatory studies, but specific experimental data, such as in vivo or in vitro models and efficacy results for this compound, remain unavailable. medchemexpress.com

Anthelmintic Activity Studies

The search for novel anthelmintic agents is an active area of research, with various heterocyclic compounds and acetamide derivatives being synthesized and evaluated. researchgate.netresearchgate.net Studies have detailed the anthelmintic potential of compounds like 2-phenyl benzimidazole-1-acetamide derivatives against earthworms (Pheretima posthuma) and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides against various protozoa. researchgate.netnih.gov Furthermore, large-scale screening of chemical libraries against the model organism Caenorhabditis elegans has identified numerous compounds with worm-killing capabilities. biorxiv.org However, within these extensive studies and reviews on anthelmintic agents, this compound is not specifically mentioned or tested. Therefore, there is no direct evidence or published data to support its efficacy as an anthelmintic agent.

Nematicidal Activity Investigations (e.g., against Meloidogyne incognita)

Plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, are significant agricultural pests, driving research into new nematicidal compounds. Scientific investigations have explored the efficacy of various chemical classes, including phenolic compounds, flavonoids, and electron-deficient alkynes, against M. incognita. nih.govird.frresearchgate.net These studies provide detailed data on mortality rates and structure-activity relationships for the tested compounds. However, a thorough search of the literature confirms that this compound has not been a subject of these nematicidal investigations. Consequently, no data on its potential activity against M. incognita or other nematodes are available.

Future Directions and Translational Research Potential

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 2-amino-N-(4-fluorophenyl)acetamide is a key area of future development. This approach involves strategically modifying the core structure to enhance desired biological activities and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new derivatives with improved efficacy and specificity. vulcanchem.com

For instance, modifications to the phenyl ring, the acetamide (B32628) linker, and the amino and fluoro substituents can significantly impact the compound's interaction with biological targets. The introduction of different functional groups can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug-likeness. Research has shown that the incorporation of a fluorine atom or a trifluoromethyl group can be essential for anticonvulsant activity in related acetamide derivatives. nih.gov This is often attributed to the increased metabolic stability conferred by the strong carbon-fluorine bond, which can reduce oxidative metabolism by cytochrome P450 enzymes. nih.gov

Synthetic strategies for creating these analogues are also evolving. Researchers are exploring more efficient and versatile synthetic routes to generate a diverse library of compounds for screening. This includes the use of multicomponent reactions and microwave-assisted synthesis to accelerate the drug discovery process. tandfonline.comresearchgate.net

Identification of Novel Biological Targets and Therapeutic Applications

While initial studies have pointed towards potential anticonvulsant, analgesic, and anti-inflammatory properties of this compound and its derivatives, a significant avenue for future research lies in the identification of novel biological targets. ontosight.ai The exact mechanisms of action for many of these compounds are still under investigation, and a deeper understanding of their molecular interactions is needed.

High-throughput screening and proteomic approaches can be employed to identify new protein binding partners and signaling pathways affected by these compounds. This could unveil previously unknown therapeutic applications. For example, derivatives of phenylacetamide have shown promise as anticancer agents, and further investigation into the effects of this compound on cancer cell lines could be a fruitful area of research. brieflands.comresearchgate.net Specifically, some phenylacetamide derivatives have demonstrated antiproliferative effects on various human cancer cell lines, including leukemias, prostate, and breast carcinomas. researchgate.net The discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective Aurora kinase B inhibitor highlights the potential for this class of compounds in cancer therapy. nih.gov

Furthermore, the anti-inflammatory properties of related compounds suggest potential applications in treating chronic inflammatory diseases. nih.govacs.org For example, a dual inhibitor of p38α MAPK and PDE4, which contains a fluorophenyl-acetamide moiety, has shown potent suppression of tumor necrosis factor-alpha release, indicating its potential in treating TNFα-related diseases. nih.govacs.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery. For this compound and its analogues, in silico methods can significantly accelerate the identification and optimization of lead compounds.

Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict the binding affinity of new analogues to their targets, assess their drug-likeness, and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.netnih.gov These computational predictions can then guide the synthesis of the most promising candidates, saving time and resources. nih.gov For instance, virtual screening of large compound databases using pharmacophore models can identify novel scaffolds with the desired biological activity. nih.govresearchgate.net

These in silico findings must be validated through rigorous experimental testing. High-throughput screening (HTS) can be used to rapidly assess the biological activity of large libraries of synthesized compounds. nih.gov Promising hits from HTS can then be further characterized using a battery of in vitro and in vivo assays to determine their efficacy, and mechanism of action. This iterative cycle of computational design, synthesis, and experimental validation is a powerful strategy for developing next-generation therapeutics based on the this compound scaffold.

Exploration of this compound and its Derivatives in Emerging Research Areas

The versatility of the this compound scaffold opens up possibilities for its exploration in various emerging research areas.

Neurodegenerative Diseases: Given the neuroprotective properties observed in some related compounds, investigating the potential of this compound derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's is a logical next step. Phenylacetamide derivatives have been proposed as candidates for the treatment of Alzheimer's disease. researchgate.net

Infectious Diseases: The acetamide functional group is present in various antimicrobial agents. derpharmachemica.commedchemexpress.com Screening libraries of this compound derivatives against a panel of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents. google.com

Table 1: Investigated Therapeutic Areas for this compound and its Derivatives

| Therapeutic Area | Research Focus | Key Findings |

|---|---|---|

| Neurology | Anticonvulsant and neuroprotective properties. | Derivatives have shown efficacy in reducing seizure frequency in preclinical models. |

| Pain and Inflammation | Analgesic and anti-inflammatory effects. | Compounds have demonstrated pain-relieving and fever-reducing activities. Dual inhibitors of p38α MAPK and PDE4 show potent anti-inflammatory effects. nih.govacs.org |

| Oncology | Anticancer activity. brieflands.comresearchgate.net | Phenylacetamide derivatives have shown antiproliferative effects on various cancer cell lines. researchgate.net A quinazoline (B50416) derivative demonstrated oral activity in a mouse xenograft model. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide |

Q & A

Basic: What synthetic methodologies are reported for preparing 2-amino-N-(4-fluorophenyl)acetamide, and what factors influence reaction efficiency?

Methodological Answer:

The synthesis of structurally related acetamides, such as 2-chloro-N-(4-fluorophenyl)acetamide, involves nucleophilic substitution or condensation reactions. For example, in analogous compounds, acetylation of 4-fluoroaniline with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under reflux conditions yields the acetamide derivative . Key parameters affecting yield include:

- Temperature control (reflux vs. room temperature).

- Stoichiometry of reactants (excess acylating agent improves conversion).

- Purification steps (recrystallization from ethanol/water mixtures enhances purity).

For the amino-substituted variant, a reductive amination or protection/deprotection strategy may be required to introduce the amino group post-acylation.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, in the chloro analog, intramolecular C–H⋯O and intermolecular N–H⋯O interactions were observed, with bond parameters validated against standard ranges (Allen et al., 1987) .

- NMR spectroscopy: H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).

- Mass spectrometry (MS): Validates molecular weight and fragmentation patterns.

| Crystallographic Data (Example from Analog) |

|---|

| Hydrogen Bond |

| N–H⋯O |

| C–H⋯O |

| Source: Acta Crystallographica Section E |

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Methodological Answer:

In the chloro analog, intramolecular C–H⋯O bonds form six-membered rings, while intermolecular N–H⋯O bonds create infinite chains along the c-axis . These interactions:

- Enhance thermal stability by reinforcing packing efficiency.

- Affect solubility : Strong hydrogen bonds reduce solubility in non-polar solvents.

- Guide polymorph design : Variations in hydrogen-bonding networks can lead to different crystalline forms with distinct melting points.

Experimental Design Tip: Use SC-XRD and differential scanning calorimetry (DSC) to correlate intermolecular interactions with stability and solubility.

Advanced: What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict optimal reaction conditions . Steps include:

Reaction path searching : Identify intermediates and transition states.

Data mining : Extract experimental parameters (e.g., solvent, catalyst) from literature.

Machine learning : Train models to predict yields or selectivity for amino-group functionalization.

Example: Optimizing Suzuki-Miyaura coupling for introducing aryl groups at the amino position using palladium catalysts.

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Compare experimental H NMR shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Dynamic NMR studies : Resolve rotational barriers or tautomerism causing split signals.

- Crystallographic validation : Use SC-XRD to confirm structural assignments when spectral data is ambiguous .

Example: In related sulfonamide compounds, conflicting NOESY data were resolved by confirming spatial arrangements via SC-XRD .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

While specific data for this compound is limited, general guidelines for acetamides include:

- Storage temperature : –20°C in airtight containers to prevent hydrolysis.

- Desiccants : Use silica gel to mitigate moisture-induced degradation.

- Light sensitivity : Store in amber vials if conjugated aromatic systems are present.

Note: Stability studies should include accelerated degradation tests (40°C/75% RH) per ICH guidelines.

Advanced: How can hydrogen-bonding motifs be exploited to design co-crystals or pharmaceutical salts?

Methodological Answer:

- Co-former selection : Target molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids for N–H⋯O interactions).

- Grinding or solvent-drop methods : Screen co-crystals via mechanochemical synthesis.

- SC-XRD analysis : Validate packing patterns and quantify interaction strengths .

Example: Co-crystals of N-(4-hydroxyphenyl)acetamide with diclofenac showed enhanced solubility due to modified H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.